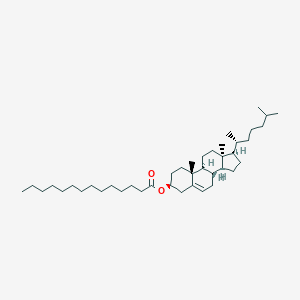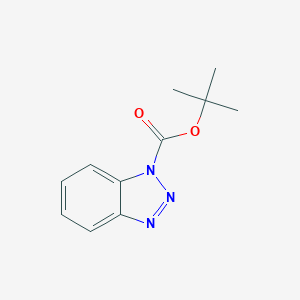
Glycopril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycopril is a glycosylated protein that has gained significant attention in the field of biochemistry and molecular biology. It is a promising molecule that has the potential to revolutionize the field of drug discovery and development. Glycopril is a complex molecule that requires careful synthesis and characterization before it can be used in scientific research applications.
Wirkmechanismus
The mechanism of action of Glycopril is complex and not fully understood. However, it is believed that Glycopril works by inhibiting the activity of certain enzymes that are involved in various cellular processes. This inhibition can lead to the suppression of tumor growth, the prevention of amyloid plaque formation in the brain, and the regulation of blood sugar levels.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Glycopril are significant. Glycopril has been shown to have anti-tumor properties, prevent the formation of amyloid plaques in the brain, and regulate blood sugar levels. Additionally, Glycopril has been shown to have immunomodulatory effects, which can help to boost the immune system and prevent the development of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Glycopril in lab experiments is that it is a highly specific molecule that can target specific enzymes and cellular processes. Additionally, Glycopril is a stable molecule that can be easily synthesized in large quantities. However, one of the limitations of using Glycopril in lab experiments is that it is a complex molecule that requires careful handling and storage to maintain its stability and purity.
Zukünftige Richtungen
There are many future directions for research involving Glycopril. One area of research is the development of new synthesis methods that can improve the efficiency and purity of Glycopril. Another area of research is the identification of new drug targets for Glycopril that can be used to treat a wider range of diseases. Additionally, research is needed to better understand the mechanism of action of Glycopril and its potential side effects.
Synthesemethoden
The synthesis of Glycopril is a complex process that requires the use of advanced techniques in biochemistry and molecular biology. The most common method for synthesizing Glycopril is through chemical synthesis. Chemical synthesis involves the use of various reagents and catalysts to combine the amino acids and sugars that make up the Glycopril molecule. The process of chemical synthesis is time-consuming and requires a high degree of precision to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
Glycopril has a wide range of applications in scientific research. One of the most promising applications of Glycopril is in the field of drug discovery and development. Glycopril has the potential to be used as a drug target for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Glycopril can also be used as a diagnostic tool for the detection of certain diseases.
Eigenschaften
CAS-Nummer |
135038-56-1 |
|---|---|
Produktname |
Glycopril |
Molekularformel |
C22H23NO6S |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]acetate |
InChI |
InChI=1S/C22H23NO6S/c1-15(24)30-13-18(9-17-7-8-19-20(10-17)29-14-28-19)22(26)23-11-21(25)27-12-16-5-3-2-4-6-16/h2-8,10,18H,9,11-14H2,1H3,(H,23,26)/t18-/m1/s1 |
InChI-Schlüssel |
IVBOFTGCTWVBLF-GOSISDBHSA-N |
Isomerische SMILES |
CC(=O)SC[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
SMILES |
CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Andere CAS-Nummern |
135038-56-1 |
Synonyme |
(S)-N-(3-(3,4-methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxopropyl)glycine benzyl ester glycopril |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)







